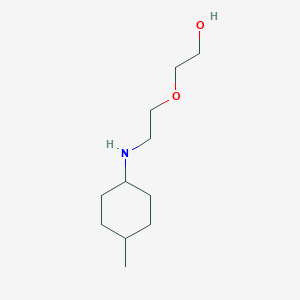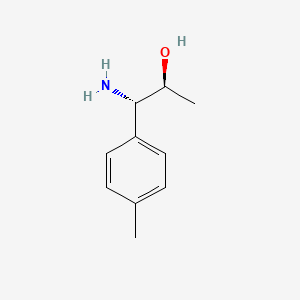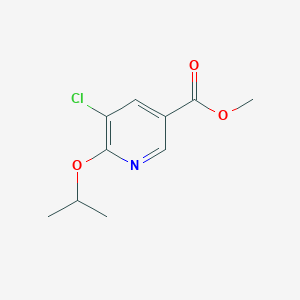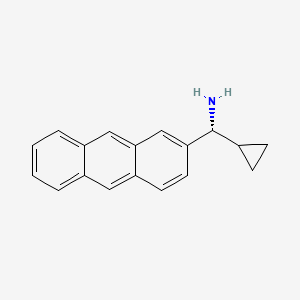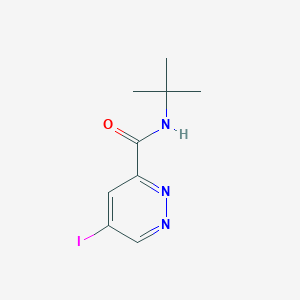![molecular formula C7H4BrClN2O2S B13026521 4-bromo-1H-pyrrolo[2,3-c]pyridine-3-sulfonyl chloride](/img/structure/B13026521.png)
4-bromo-1H-pyrrolo[2,3-c]pyridine-3-sulfonyl chloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-Bromo-1H-pyrrolo[2,3-c]pyridine-3-sulfonyl chloride is a chemical compound that belongs to the class of pyrrolopyridines. This compound is characterized by the presence of a bromine atom at the 4th position, a sulfonyl chloride group at the 3rd position, and a pyrrolo[2,3-c]pyridine core structure. It is used in various chemical reactions and has applications in scientific research, particularly in the fields of chemistry, biology, and medicine.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-bromo-1H-pyrrolo[2,3-c]pyridine-3-sulfonyl chloride typically involves multiple stepsThe reaction conditions often involve the use of bromine or N-bromosuccinimide (NBS) as the brominating agent, and chlorosulfonic acid or thionyl chloride for the sulfonylation step .
Industrial Production Methods
In an industrial setting, the production of this compound may involve optimized reaction conditions to ensure high yield and purity. This can include the use of continuous flow reactors, controlled temperature and pressure conditions, and the use of catalysts to enhance reaction efficiency .
Chemical Reactions Analysis
Types of Reactions
4-Bromo-1H-pyrrolo[2,3-c]pyridine-3-sulfonyl chloride undergoes various types of chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.
Oxidation and Reduction Reactions: The compound can undergo oxidation or reduction reactions, depending on the reagents and conditions used.
Coupling Reactions: It can participate in coupling reactions, such as Suzuki or Heck coupling, to form more complex molecules.
Common Reagents and Conditions
Substitution Reactions: Common reagents include amines, thiols, and other nucleophiles.
Oxidation and Reduction Reactions: Reagents such as hydrogen peroxide or sodium borohydride can be used for oxidation and reduction, respectively.
Coupling Reactions: Palladium catalysts and bases like potassium carbonate are commonly used in coupling reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions with amines can yield 4-amino-1H-pyrrolo[2,3-c]pyridine derivatives, while coupling reactions can produce more complex aromatic compounds .
Scientific Research Applications
4-Bromo-1H-pyrrolo[2,3-c]pyridine-3-sulfonyl chloride has several applications in scientific research:
Mechanism of Action
The mechanism of action of 4-bromo-1H-pyrrolo[2,3-c]pyridine-3-sulfonyl chloride involves its interaction with specific molecular targets and pathways. The sulfonyl chloride group can react with nucleophilic sites in biological molecules, leading to the formation of covalent bonds. This can result in the inhibition of enzyme activity or the modification of protein function . The bromine atom can also participate in halogen bonding, further influencing the compound’s biological activity .
Comparison with Similar Compounds
Similar Compounds
4-Bromo-1H-pyrrolo[2,3-c]pyridine: Lacks the sulfonyl chloride group, making it less reactive in certain chemical reactions.
1H-Pyrrolo[2,3-c]pyridine-3-sulfonyl chloride:
4-Chloro-1H-pyrrolo[2,3-c]pyridine-3-sulfonyl chloride: Similar structure but with a chlorine atom instead of bromine, leading to different reactivity and properties.
Uniqueness
4-Bromo-1H-pyrrolo[2,3-c]pyridine-3-sulfonyl chloride is unique due to the presence of both the bromine atom and the sulfonyl chloride group. This combination allows for a wide range of chemical reactions and applications, making it a valuable compound in scientific research and industrial applications .
Properties
Molecular Formula |
C7H4BrClN2O2S |
|---|---|
Molecular Weight |
295.54 g/mol |
IUPAC Name |
4-bromo-1H-pyrrolo[2,3-c]pyridine-3-sulfonyl chloride |
InChI |
InChI=1S/C7H4BrClN2O2S/c8-4-1-10-2-5-7(4)6(3-11-5)14(9,12)13/h1-3,11H |
InChI Key |
DWIAZIRHTQNGGR-UHFFFAOYSA-N |
Canonical SMILES |
C1=C(C2=C(C=NC=C2N1)Br)S(=O)(=O)Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![(7S,8aR)-7-Hydroxyhexahydropyrrolo[1,2-a]pyrazine-1,4-dione](/img/structure/B13026440.png)
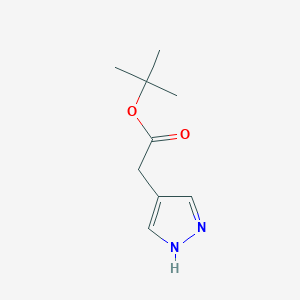


![9,9-Difluoro-2-azaspiro[5.5]undecane](/img/structure/B13026463.png)




